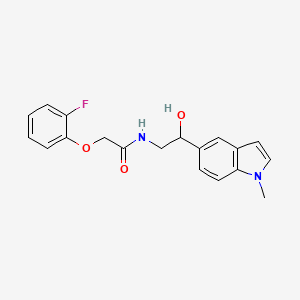
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H19FN2O3 and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.
The compound has a molecular formula of C19H19FN2O3 and a molecular weight of 342.37 g/mol. Its synthesis typically involves several steps:
- Formation of the Fluorophenoxy Intermediate : Nucleophilic substitution of a fluorobenzene derivative with a suitable phenol.
- Preparation of the Indole Derivative : Synthesized through methods like Fischer indole synthesis.
- Coupling Reaction : The fluorophenoxy intermediate is coupled with the indole derivative using coupling agents like EDCI.
- Formation of Hydroxyethylacetamide : Final modifications lead to the target compound.
The purity of commercially available samples is generally around 95%.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate various biological pathways, leading to anti-inflammatory and anticancer effects. Detailed studies are ongoing to elucidate these mechanisms further.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Macrophage Activation : A study demonstrated that analogs of this compound reduced TNF-α secretion in LPS-stimulated peritoneal macrophages, indicating its potential for treating inflammatory diseases like Crohn's disease .
- Anticancer Activity in Gastric Cancer Models : In vivo experiments showed that related compounds inhibited gastric cancer cell aggregation and growth in mouse models, suggesting similar potential for this compound .
Comparative Analysis
This compound can be compared with similar derivatives to understand its unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(2-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide | Chlorophenoxy | Chlorine substituent alters reactivity |
| 2-(2-bromophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide | Bromophenoxy | Bromine may enhance lipophilicity |
| 2-(2-methylphenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide | Methylphenoxy | Methyl group affects binding affinity |
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)11-21-19(24)12-25-18-5-3-2-4-15(18)20/h2-10,17,23H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMVIZHYOTYYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














